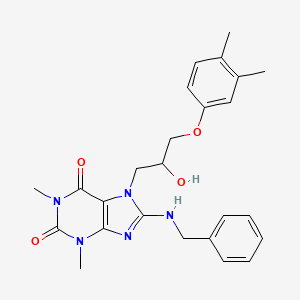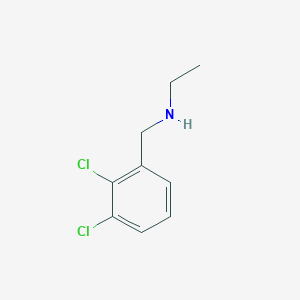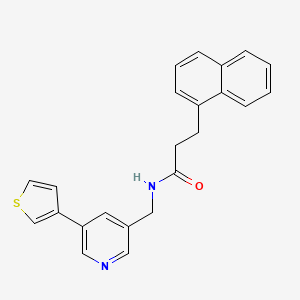
8-(benzylamino)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(benzylamino)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a chemical compound with a complex structure that features a purine core. This compound is noteworthy due to its potential applications across various scientific disciplines, including chemistry, biology, medicine, and industry. The unique arrangement of its functional groups endows it with distinct chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
Synthesis of Purine Core: : The purine core can be synthesized through cyclization reactions involving formamide and an appropriate β-amino acid derivative.
Attachment of Benzylamino Group: : The benzylamino group is introduced via nucleophilic substitution using benzylamine.
Hydroxypropyl Group Addition: : The hydroxypropyl group is added through an epoxide ring-opening reaction with 3-(3,4-dimethylphenoxy)propanol.
Methylation: : Methylation at specific positions is achieved using methyl iodide in the presence of a base.
Industrial Production Methods
In an industrial context, these synthetic steps are typically scaled up using optimized reaction conditions and continuous flow processes to ensure high yields and purity. Catalysts and specific solvents are chosen to enhance reaction efficiency and minimize side products.
化学反応の分析
Types of Reactions
Oxidation: : Under strong oxidizing conditions, the hydroxypropyl group can be oxidized to a carbonyl group.
Reduction: : The compound can be reduced, targeting the purine core to yield various reduced derivatives.
Substitution: : The benzylamino group can undergo electrophilic substitution, introducing different substituents.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, acidic conditions.
Reduction: : Lithium aluminum hydride, hydrogen gas with metal catalysts.
Substitution: : Alkyl halides or acyl halides under base catalysis.
Major Products
These reactions can yield derivatives with modified functional groups, potentially altering the compound's biological activity and chemical properties.
科学的研究の応用
This compound's diverse functionality makes it a valuable tool in scientific research:
Chemistry: : Used as an intermediate in the synthesis of complex molecules.
Biology: : Investigated for its role in enzyme inhibition and receptor modulation.
Medicine: : Potential therapeutic agent for diseases involving purine metabolism.
Industry: : Utilized in the development of advanced materials and specialty chemicals.
作用機序
The compound exerts its effects through multiple pathways:
Molecular Targets: : Targets enzymes like phosphodiesterases and adenosine receptors.
Pathways Involved: : Modulates cyclic nucleotide signaling pathways, affecting cellular processes like metabolism, cell proliferation, and apoptosis.
類似化合物との比較
When compared to other purine derivatives:
Unique Functional Groups: : The presence of both benzylamino and 3,4-dimethylphenoxy groups sets it apart.
Enhanced Biological Activity: : The hydroxypropyl group contributes to its unique pharmacokinetic properties.
List of Similar Compounds
Caffeine (1,3,7-trimethylxanthine)
Theophylline (1,3-dimethylxanthine)
Theobromine (3,7-dimethylxanthine)
This compound’s unique structure and reactivity make it a subject of ongoing research and potential industrial applications. It stands out due to its complex synthesis, diverse reactivity, and broad range of applications.
特性
IUPAC Name |
8-(benzylamino)-7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O4/c1-16-10-11-20(12-17(16)2)34-15-19(31)14-30-21-22(28(3)25(33)29(4)23(21)32)27-24(30)26-13-18-8-6-5-7-9-18/h5-12,19,31H,13-15H2,1-4H3,(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCLUBLCFAJPFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(CN2C3=C(N=C2NCC4=CC=CC=C4)N(C(=O)N(C3=O)C)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-3-carboxamide](/img/structure/B2405572.png)
![2-(tetrahydrofuran-2-yl)-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2405574.png)

![(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(9H-xanthen-9-yl)methanone](/img/structure/B2405576.png)

![(3R,5R)-1,4-dihydroxy-3,5-bis[(3,4,5-trihydroxybenzoyl)oxy]cyclohexane-1-carboxylic acid](/img/structure/B2405579.png)
![Ethyl[(3-methylfuran-2-yl)methyl]amine](/img/structure/B2405583.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide](/img/structure/B2405587.png)
![N-[5-[(4-propan-2-ylphenyl)methyl]-1,3-thiazol-2-yl]-4,5-dihydro-1H-imidazole-2-carboxamide](/img/structure/B2405588.png)
![1lambda6-Thia-7-azaspiro[3.5]nonane 1,1-dioxide;hydrochloride](/img/structure/B2405589.png)

![N1-(3-morpholinopropyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2405591.png)
![methyl 1-(3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxylate](/img/structure/B2405593.png)

